molecular formula C21H25ClN6O2 B1684468 卡比瓦塞替 CAS No. 1143532-39-1

卡比瓦塞替

货号: B1684468
CAS 编号: 1143532-39-1
分子量: 428.9 g/mol
InChI 键: JDUBGYFRJFOXQC-KRWDZBQOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

卡匹维瑟替,商品名为 Truqap,是一种口服小分子丝氨酸/苏氨酸蛋白激酶 AKT 抑制剂。它主要用于治疗激素受体阳性、人表皮生长因子受体 2 阴性、局部晚期或转移性乳腺癌。 卡匹维瑟替对 PIK3CA、AKT1 或 PTEN 基因发生特定遗传改变的患者特别有效 .

科学研究应用

Introduction to Capivasertib

Capivasertib is an investigational compound that acts as a potent and selective inhibitor of the AKT (Protein Kinase B) signaling pathway, which is crucial in regulating various cellular processes, including growth, survival, and metabolism. This compound has garnered significant attention for its potential applications in treating various cancers, particularly hormone receptor-positive breast cancer and other malignancies associated with aberrations in the PI3K/AKT/PTEN pathway.

Breast Cancer

Capivasertib is primarily being investigated for its efficacy in breast cancer treatment. The CAPItello-291 Phase III trial highlighted its potential when combined with fulvestrant (Faslodex) for patients with hormone receptor-positive, HER2-negative advanced breast cancer. Key findings from this trial include:

  • Progression-Free Survival : The combination of capivasertib and fulvestrant resulted in a median progression-free survival of 10.3 months compared to 4.8 months for the placebo group, demonstrating a statistically significant improvement (adjusted hazard ratio [HR] 0.56) .
  • Overall Survival : In the same study, overall survival was also enhanced, with a median survival of 29.3 months for the capivasertib group versus 23.4 months for the placebo group (adjusted HR 0.66) .

Prostate Cancer

Capivasertib is being explored in clinical trials for prostate cancer as well. Early-phase studies suggest it may improve outcomes in patients whose tumors exhibit resistance to traditional therapies .

Hematologic Malignancies

In addition to solid tumors, capivasertib is under investigation for hematologic malignancies, particularly those involving mutations in the PI3K/AKT/PTEN pathway .

CAPItello-291 Trial Insights

The CAPItello-291 trial involved 140 participants who were randomly assigned to receive either capivasertib plus fulvestrant or placebo plus fulvestrant. The trial's design allowed researchers to assess not only efficacy but also safety profiles over an extended follow-up period:

  • Study Duration : Median follow-up was approximately 58.5 months.
  • Biomarker Analysis : An expanded biomarker panel indicated that patients with specific genetic alterations (e.g., PIK3CA mutations) derived even greater benefit from capivasertib treatment .

Other Relevant Studies

Research published in various journals indicates that capivasertib's effectiveness extends beyond breast cancer:

  • Combination Therapies : Studies have shown that combining capivasertib with other targeted therapies can enhance therapeutic outcomes across different cancer types, including triple-negative breast cancer .
  • Neoadjuvant Therapy : Capivasertib has been evaluated as part of neoadjuvant therapy regimens aimed at improving surgical outcomes and overall survival rates in patients with aggressive cancers .

Summary of Clinical Trials

Trial NameCancer TypePhaseKey Findings
CAPItello-291Hormone Receptor-Positive Breast CancerIIIImproved progression-free survival (10.3 vs 4.8 months) and overall survival (29.3 vs 23.4 months) .
Ongoing Prostate Cancer TrialsProstate CancerIIInvestigating efficacy in resistant cases; results pending .
Neoadjuvant StudiesTriple-Negative Breast CancerVariousEvaluating combination therapies; promising early results noted .

作用机制

卡匹维瑟替通过抑制丝氨酸/苏氨酸蛋白激酶 AKT 的活性发挥作用。AKT 是磷脂酰肌醇 3 激酶 (PI3K)/AKT 通路的关键调节剂,该通路参与细胞生长、存活和代谢。通过抑制 AKT,卡匹维瑟替破坏了促进癌细胞增殖和存活的信号通路。 这会导致凋亡诱导和肿瘤生长抑制 .

分子靶点和通路:

生化分析

Biochemical Properties

Capivasertib functions as an inhibitor of all three isoforms of AKT (AKT1, AKT2, and AKT3). By inhibiting these kinases, capivasertib prevents the phosphorylation of downstream AKT substrates, which are crucial for various cellular processes such as cell division, apoptosis, and metabolism . The interaction of capivasertib with AKT is highly specific, as the drug is designed to fit precisely into the active site of the kinase, thereby blocking its activity .

Cellular Effects

Capivasertib has profound effects on cellular processes. It inhibits the AKT signaling pathway, which is often overactive in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, capivasertib affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to decrease glucose uptake and glycolysis in cancer cells, thereby reducing their energy supply .

Molecular Mechanism

The molecular mechanism of capivasertib involves its binding to the ATP-binding pocket of AKT, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of AKT substrates, which are involved in various cellular processes. By blocking AKT activity, capivasertib disrupts cell survival signals, leading to increased apoptosis and reduced cell proliferation . Furthermore, capivasertib has been shown to affect gene expression by inhibiting the transcription of genes involved in cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of capivasertib have been observed to change over time. The drug is administered on an intermittent schedule (four days on, three days off) to balance efficacy and tolerability . Over time, capivasertib has been shown to maintain its stability and effectiveness in inhibiting AKT activity. Long-term studies have demonstrated that capivasertib can lead to sustained inhibition of tumor growth and progression .

Dosage Effects in Animal Models

In animal models, the effects of capivasertib vary with different dosages. At lower doses, capivasertib effectively inhibits tumor growth without significant toxicity . At higher doses, adverse effects such as diarrhea, rash, and increased blood glucose levels have been observed . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing side effects.

Metabolic Pathways

Capivasertib is primarily metabolized by the enzymes CYP3A4 and UGT2B7 . These enzymes facilitate the breakdown of capivasertib into its metabolites, which are then excreted from the body. The metabolic pathways of capivasertib are crucial for its clearance and overall pharmacokinetics .

Transport and Distribution

Capivasertib is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream and distributed to different tissues, including tumors . The drug’s distribution is influenced by its binding to plasma proteins and its ability to penetrate cell membranes . Capivasertib’s localization within tissues is essential for its therapeutic effects, as it needs to reach the target cells to inhibit AKT activity effectively.

Subcellular Localization

Capivasertib’s subcellular localization is primarily within the cytoplasm, where it interacts with AKT. The drug’s ability to localize within the cytoplasm is crucial for its inhibitory effects on AKT activity . Additionally, capivasertib may undergo post-translational modifications that influence its localization and activity within cells .

准备方法

合成路线和反应条件: 卡匹维瑟替通过多步合成过程合成,涉及形成关键中间体。 反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保高产率和纯度 .

工业生产方法: 在工业环境中,卡匹维瑟替的生产涉及使用自动化反应器和严格的质量控制措施进行大规模化学合成。该过程经过优化,以最大限度地减少杂质并确保最终产品的稳定性。 使用先进的纯化技术,例如色谱法,是获得所需纯度水平的常用方法 .

化学反应分析

反应类型: 卡匹维瑟替经历各种化学反应,包括:

常用试剂和条件:

形成的主要产物: 这些反应形成的主要产物包括具有改变的药理特性的卡匹维瑟替的各种衍生物。 这些衍生物经常被研究以了解其潜在的治疗益处 .

相似化合物的比较

卡匹维瑟替与其他类似化合物进行比较,例如:

    艾普利西布: 另一种 PI3K 抑制剂,与氟维司群联用治疗乳腺癌。

    依维莫司: 一种 mTOR 抑制剂,用于癌症治疗。

    伊帕替西布: 另一种具有类似应用的 AKT 抑制剂。

独特性: 卡匹维瑟替能够靶向 AKT 的多个亚型 (AKT1、AKT2 和 AKT3),以及其在发生特定遗传改变的肿瘤中的疗效使其成为癌症治疗中一种独特而有价值的治疗选择 .

生物活性

Capivasertib (AZD5363) is an oral inhibitor of the AKT family of serine/threonine kinases, which play a crucial role in various cellular processes, including metabolism, proliferation, cell survival, growth, and angiogenesis. The compound has gained attention for its potential in treating various cancers, particularly those with mutations in the AKT pathway.

Capivasertib selectively inhibits all three isoforms of AKT (AKT1, AKT2, and AKT3), leading to the disruption of downstream signaling pathways that promote tumor growth and survival. By inhibiting AKT activity, capivasertib can induce apoptosis in cancer cells and reduce their proliferation.

Clinical Trials and Efficacy

Numerous clinical trials have evaluated the efficacy of capivasertib across different cancer types. Below is a summary of key findings from recent studies:

Study Cancer Type Combination Therapy Primary Endpoint Results
FAKTION Trial ER-positive Breast CancerFulvestrantProgression-Free Survival (PFS)Improved PFS with capivasertib compared to placebo
CAPItello-291 HR-positive Breast CancerFulvestrantPFSSignificant improvement in PFS; tolerability better than monotherapy
Phase III Trial Metastatic Prostate CancerAbirateroneRadiographic PFSOngoing; primary endpoint being evaluated
CAPItello-290 Triple-Negative Breast CancerPaclitaxelOverall SurvivalOngoing; assessing efficacy compared to placebo

Biological Activity in Preclinical Models

Preclinical studies have demonstrated that capivasertib effectively inhibits tumor growth in various xenograft models. For instance, significant reductions in phosphorylated PRAS40 and GSK3β were observed during treatment with capivasertib, correlating with decreased tumor cell proliferation and increased apoptosis .

Case Studies

  • AKT1 E17K Mutant ER-positive Metastatic Breast Cancer
    • A phase I study reported a 20% overall response rate (ORR) for patients treated with capivasertib monotherapy and a 36% ORR when combined with fulvestrant. Patients with detectable AKT1 E17K mutations showed improved PFS when treated with the combination therapy .
  • Docetaxel-Persister Cells
    • Research indicated that combining capivasertib with docetaxel enhanced anti-tumor effects by targeting residual docetaxel-persister cells. This combination reduced PI3K/AKT pathway activation and increased apoptosis in both PTEN null and wild-type prostate tumor models .

Safety Profile

The safety profile of capivasertib has been evaluated across various trials. Common adverse events include rash, hyperglycemia, and diarrhea, with most being manageable. In the combination therapies, tolerability often improved compared to monotherapy .

Summary of Findings

Capivasertib shows promising biological activity as an AKT inhibitor across multiple cancer types. Its ability to enhance the efficacy of standard therapies like fulvestrant and docetaxel highlights its potential as a valuable addition to cancer treatment regimens.

属性

IUPAC Name

4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN6O2/c22-15-3-1-14(2-4-15)17(6-12-29)27-20(30)21(23)7-10-28(11-8-21)19-16-5-9-24-18(16)25-13-26-19/h1-5,9,13,17,29H,6-8,10-12,23H2,(H,27,30)(H,24,25,26)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUBGYFRJFOXQC-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)NC(CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1(C(=O)N[C@@H](CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150710
Record name AZD-5363
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1143532-39-1
Record name AZD-5363
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1143532391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Capivasertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12218
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AZD-5363
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-piperidinecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAPIVASERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFR23M21IE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

TFA (0.7 mL) was added to a suspension of tert-butyl 4-(1-(4-chlorophenyl)-3-hydroxypropylcarbamoyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-ylcarbamate (Intermediate 36) (175 mg, 0.33 mmol) in dichloromethane (7 mL) under argon. The resulting solution was stirred at 20° C. for 16 hours. The solvents were removed in vacuo and the reaction mixture was purified by preparative HPLC using a Waters X-Bridge reverse-phase column (C-18, 5 microns silica, 19 mm diameter, 100 mm length) with decreasingly polar mixtures of water (containing 0.2% ammonium carbonate) and acetonitrile as eluent. The pure fractions were evaporated to dryness to afford 4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (99 mg, 69.8%) as a white powder.
Name
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
tert-butyl 4-(1-(4-chlorophenyl)-3-hydroxypropylcarbamoyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-ylcarbamate
Quantity
175 mg
Type
reactant
Reaction Step One
Name
Intermediate 36
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Capivasertib
Reactant of Route 2
Capivasertib
Reactant of Route 3
Capivasertib
Reactant of Route 4
Reactant of Route 4
Capivasertib
Reactant of Route 5
Reactant of Route 5
Capivasertib
Reactant of Route 6
Capivasertib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。